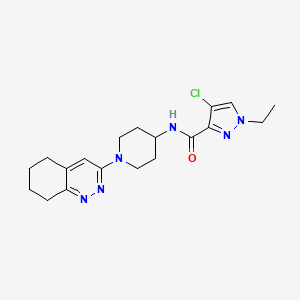
4-chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H25ClN6O and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring and subsequent modifications to introduce the chloro and ethyl groups. The synthetic routes often utilize various catalysts and reagents to enhance yield and selectivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against resistant strains of bacteria such as Acinetobacter baumannii with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . These findings suggest that the compound may possess similar antimicrobial efficacy.
Anticancer Activity
The pyrazole scaffold has been associated with various anticancer activities. Compounds with similar structures have demonstrated cytotoxic effects on several cancer cell lines, indicating potential for further development in cancer therapeutics. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. Research indicates that some compounds within this class exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound may also exhibit similar anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural components. Key features that enhance activity include:
- Halogen Substituents : The presence of chlorine can enhance lipophilicity and improve binding affinity to biological targets.
- Piperidine Moiety : This group is known to contribute to increased potency and selectivity in receptor binding.
A detailed SAR analysis reveals that modifications to the pyrazole ring or substituents can significantly impact the biological profile of these compounds.
Study 1: Antimicrobial Efficacy
A study focused on a series of pyrazole derivatives demonstrated that modifications at the 3-position of the pyrazole ring can lead to enhanced antimicrobial activity against various pathogens. Compounds were tested for their MIC values against A. baumannii and other resistant strains .
Study 2: Anticancer Potential
In another investigation, a derivative closely related to this compound was evaluated for its cytotoxic effects on breast cancer cell lines. Results indicated a dose-dependent increase in cell death associated with caspase activation pathways .
属性
IUPAC Name |
4-chloro-1-ethyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c1-2-26-12-15(20)18(24-26)19(27)21-14-7-9-25(10-8-14)17-11-13-5-3-4-6-16(13)22-23-17/h11-12,14H,2-10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGPQXZCCQSQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














